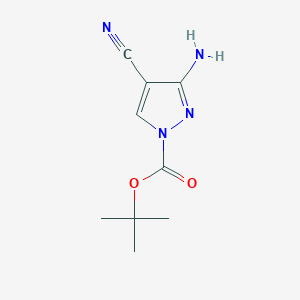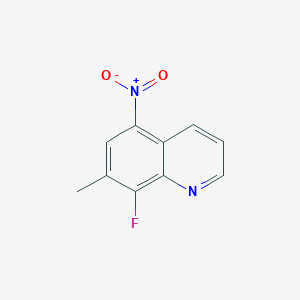
8-Fluoro-7-methyl-5-nitroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Fluoro-7-methyl-5-nitroquinoline is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of fluorine and nitro groups into the quinoline structure enhances its biological activity and chemical properties, making it a compound of interest in various scientific fields .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-7-methyl-5-nitroquinoline typically involves the nitration of 7-methylquinoline followed by fluorination. One common method includes the reaction of 7-methylquinoline with nitric acid to introduce the nitro group at the 5-position. Subsequent fluorination at the 8-position can be achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is crucial in industrial settings .
化学反応の分析
Types of Reactions: 8-Fluoro-7-methyl-5-nitroquinoline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride (NaH).
Cyclization: Various cyclization agents depending on the desired product.
Major Products:
Reduction: 8-Fluoro-7-methyl-5-aminoquinoline.
Substitution: Products with different nucleophiles replacing the fluorine atom.
Cyclization: Complex heterocyclic compounds.
科学的研究の応用
8-Fluoro-7-methyl-5-nitroquinoline has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial, antineoplastic, and antiviral properties.
作用機序
The mechanism of action of 8-Fluoro-7-methyl-5-nitroquinoline involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or antineoplastic effects. The fluorine atom enhances the compound’s lipophilicity, facilitating its penetration into cells and interaction with intracellular targets .
類似化合物との比較
8-Fluoro-5-nitroquinoline: Similar structure but lacks the methyl group at the 7-position.
7-Methyl-8-nitroquinoline: Similar structure but lacks the fluorine atom at the 8-position.
5-Nitroquinoline: Lacks both the fluorine and methyl groups.
Uniqueness: 8-Fluoro-7-methyl-5-nitroquinoline is unique due to the combined presence of fluorine, methyl, and nitro groups, which confer distinct chemical and biological properties. The fluorine atom enhances its biological activity, while the methyl group influences its chemical reactivity and stability .
特性
分子式 |
C10H7FN2O2 |
|---|---|
分子量 |
206.17 g/mol |
IUPAC名 |
8-fluoro-7-methyl-5-nitroquinoline |
InChI |
InChI=1S/C10H7FN2O2/c1-6-5-8(13(14)15)7-3-2-4-12-10(7)9(6)11/h2-5H,1H3 |
InChIキー |
NHOIZLREUDEQIP-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C2C=CC=NC2=C1F)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9H-Purin-6-amine, 9-[2-(ethenyloxy)ethyl]-](/img/structure/B15069041.png)


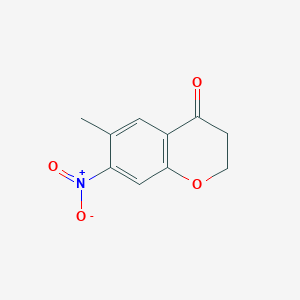
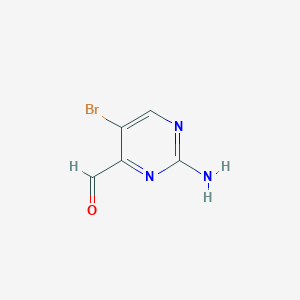
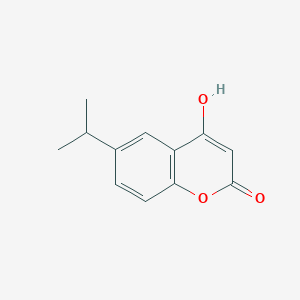
![1-[3-Hydroxy-5-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B15069086.png)
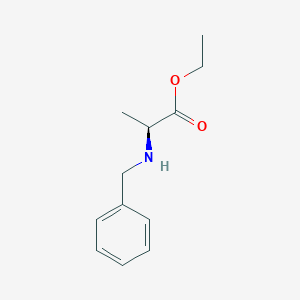
![2'-Vinyl-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B15069104.png)
![1-(Pyrrolidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B15069108.png)
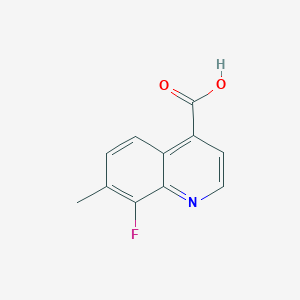
![7-[(Dimethylamino)methyl]quinolin-8-ol](/img/structure/B15069114.png)

